tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride
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Overview
Description
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with N-methyl-3-methylpyrrolidine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards .
Chemical Reactions Analysis
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride can be compared with similar compounds such as:
- tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride
- tert-butyl methyl(3-piperidinylmethyl)carbamate hydrochloride
- tert-butyl (S)-3-methylpyrrolidin-3-ylcarbamate
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical behavior .
Properties
Molecular Formula |
C11H23ClN2O2 |
---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11;/h12H,6-8H2,1-5H3;1H |
InChI Key |
FMFHTWAGSSCSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)N(C)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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